REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[NH2:14][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[C:18]([O:20][CH3:21])=[O:19].C(N(CC)CC)C>ClCCl>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH:14][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[C:18]([O:20][CH3:21])=[O:19])=[O:7]
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
70 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
13 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
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Type
|
ADDITION
|
Details
|
Ice was added to the solution
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Type
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CUSTOM
|
Details
|
to quench excess benzoyl chloride
|
Type
|
WAIT
|
Details
|
After one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic fraction was washed with 5% aqueous hydrochloride acid, saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotoevaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=O)NC=2C=C(C(=O)OC)C=CC2)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |